
Acide Mal-PEG5
Vue d'ensemble
Description
Mal-PEG5-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
Mal-PEG5-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Structure Analysis
The molecular formula of Mal-PEG5-acid is C17H27NO9 . Its InChI code is 1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22) .
Chemical Reactions Analysis
The maleimide group in Mal-PEG5-acid will react with a thiol group to form a covalent bond . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Physical And Chemical Properties Analysis
Mal-PEG5-acid has a molecular weight of 389.4 g/mol . It is a liquid at room temperature and should be stored at -20°C .
Applications De Recherche Scientifique
Pégylation des protéines
L'acide Mal-PEG5 est utilisé dans le processus de pégylation, qui implique la liaison covalente du polyéthylène glycol (PEG) aux protéines {svg_1}. Ce processus augmente la solubilité dans l'eau des protéines, réduit leur immunogénicité et améliore leur stabilité et leur demi-vie circulante {svg_2}.
Bioconjugaison
L'this compound contient un groupe maléimide qui peut réagir avec un groupe thiol pour former une liaison covalente {svg_3}. Cette propriété permet de l'utiliser en bioconjugaison, un processus qui implique la liaison de deux biomolécules {svg_4}.
Administration de médicaments
L'espaceur PEG hydrophile de l'this compound augmente la solubilité dans les milieux aqueux {svg_5}. Cela le rend utile dans l'administration de médicaments, car il peut améliorer la solubilité et la stabilité des agents thérapeutiques {svg_6}.
Modification de surface
L'this compound peut être utilisé pour la modification de surface {svg_7}. L'espaceur PEG offre de la flexibilité, permettant un traitement de surface ou une bioconjugaison sans encombrement stérique {svg_8}.
Liaison en bioconjugaison
L'this compound est une liaison non clivable pour la bioconjugaison {svg_9}. Il contient un groupe maléimide et un groupe COOH/acide carboxylique liés par une chaîne PEG linéaire {svg_10}.
Création de liaisons amides stables
L'acide carboxylique terminal de l'this compound peut réagir avec des groupes amines primaires en présence d'activateurs (par exemple, EDC ou HATU) pour former une liaison amide stable {svg_11}. Cette propriété est utile dans diverses applications de recherche, y compris la création de liaisons peptidiques dans la synthèse protéique {svg_12}.
Mécanisme D'action
Target of Action
Mal-PEG5-acid is a PEG linker containing a maleimide group with a terminal carboxylic acid . The primary targets of Mal-PEG5-acid are biomolecules with a thiol group and primary amine groups . The maleimide group in the compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Mode of Action
The mode of action of Mal-PEG5-acid involves the formation of covalent bonds with its targets. The maleimide group in the compound reacts specifically with a thiol group to form a stable thioether linkage . This reaction enables the connection of a biomolecule with a thiol . On the other hand, the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This dual reactivity allows Mal-PEG5-acid to serve as a bridge, connecting two different biomolecules.
Biochemical Pathways
The specific biochemical pathways affected by Mal-PEG5-acid depend on the biomolecules it is linked toFor instance, when used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), it can enable the degradation of specific proteins, thereby influencing the associated biochemical pathways .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Action Environment
The action of Mal-PEG5-acid can be influenced by various environmental factors. For instance, the pH value is crucial for its reactivity, as the maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the presence of activators is necessary for the terminal carboxylic acid to react with primary amine groups . Other environmental factors, such as temperature and the presence of other reactive species, could also potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYDLVZXYONWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




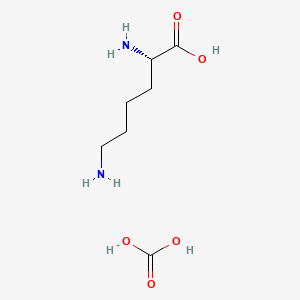


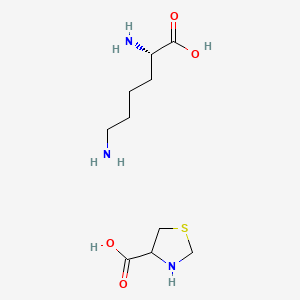

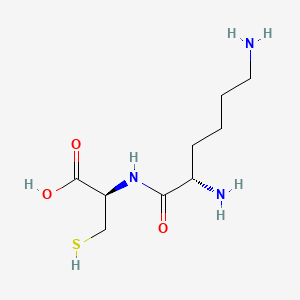

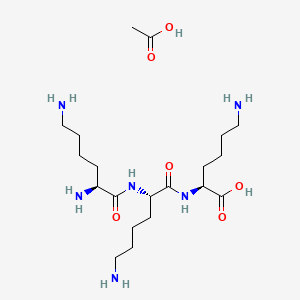
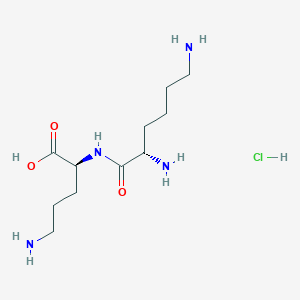
![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
